![molecular formula C40H36F6N4O5 B15125160 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,24-Diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate is a complex organic compound with a unique structure. It is characterized by its multiple nitrogen atoms and a heptacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate involves multiple steps, including the formation of the heptacyclic core and the introduction of nitrogen atoms at specific positions. The reaction conditions typically require high temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17,24-Diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate stands out due to its unique heptacyclic structure and the presence of multiple nitrogen atoms. Similar compounds include:
UCL-1684 Br: A compound with potential therapeutic and environmental applications.
6,12,19,20,25,26-hexahydro-5,2713,1821,24-trietheno-11,7-metheno-7h-dibenzo[b,n][1,5,12,16]tetraazacyclotricosine-5,13-diium dibromide: Another complex organic compound with a similar structural framework.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C40H36F6N4O5 |
|---|---|
Molecular Weight |
766.7 g/mol |
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate |
InChI |
InChI=1S/C34H28N4.2C3H3F3O2.H2O/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;2*4-3(5,6)1-2(7)8;/h1-20H,21-24H2;2*1H2,(H,7,8);1H2 |
InChI Key |
YROHEYZVNZITJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.C(C(=O)[O-])C(F)(F)F.C(C(=O)[O-])C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
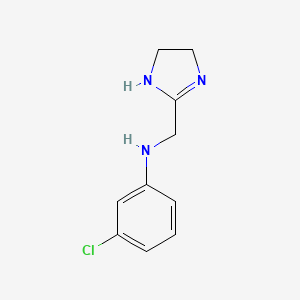
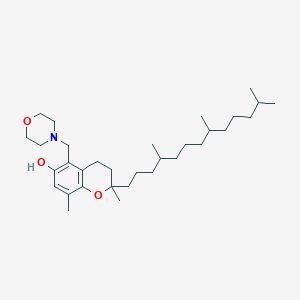
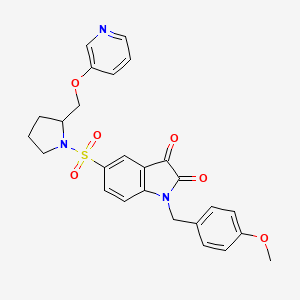
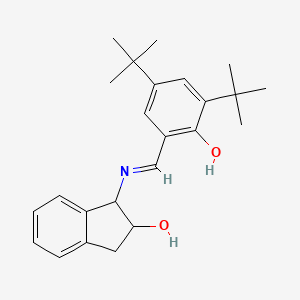

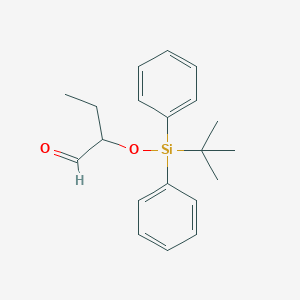
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)
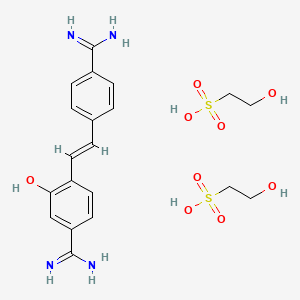
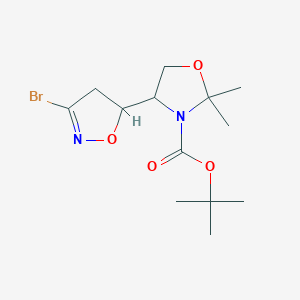
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
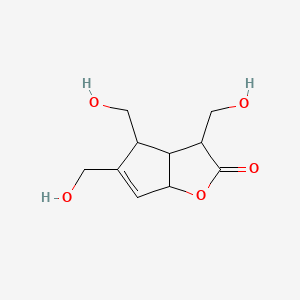
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
